molecular formula C20H27N3O5 B5656815 (3R*,5S*)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide

(3R*,5S*)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide

Cat. No. B5656815
M. Wt: 389.4 g/mol
InChI Key: KSPLAOOZWYYJLZ-CVEARBPZSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives like the target compound often involves the reaction of substituted benzoic acids with piperidine, morpholine, or pyrrolidine. A novel method described by Wu et al. (2014) outlines the synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (1-BCP) derivatives, which are closely related to the compound (Wu et al., 2014). These syntheses typically involve multiple steps, including recrystallization to obtain crystal structures of the derivatives, which are crucial for further applications and studies.

Molecular Structure Analysis

The crystal structure of benzamide derivatives is determined using techniques such as FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography. The structural determination helps in understanding the binding sites for allosteric modulators, especially in biological applications. For instance, the crystal structures obtained in the synthesis process are used to identify the binding site for allosteric modulators of the AMPA receptor, showcasing the importance of molecular structure analysis in the development of therapeutic agents (Wu et al., 2014).

properties

IUPAC Name

(3R,5S)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c24-19(22-4-3-14-1-2-17-18(9-14)28-13-27-17)15-10-16(12-21-11-15)20(25)23-5-7-26-8-6-23/h1-2,9,15-16,21H,3-8,10-13H2,(H,22,24)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPLAOOZWYYJLZ-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CC(CNC2)C(=O)NCCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)[C@H]2C[C@H](CNC2)C(=O)NCCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,5S*)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide

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